molecular formula C19H16ClN3O4S B2578729 (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 864975-74-6

(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2578729
CAS No.: 864975-74-6
M. Wt: 417.86
InChI Key: SGBJNQBWBICZOZ-DYBBPNSKSA-N
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Description

(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a recognized and potent inhibitor of MAPKAPK2 (MK2), a kinase downstream of p38 in the MAPK signaling pathway. This compound is a critical research tool for investigating the p38/MK2 axis, which plays a central role in the biosynthesis of pro-inflammatory cytokines such as TNF-α. By selectively inhibiting MK2, this acrylamide derivative effectively blocks the post-transcriptional regulation of these cytokines, providing a mechanism to modulate inflammatory responses at a transcriptional level. Its primary research value lies in dissecting signaling pathways involved in inflammation, autoimmune diseases , and cancer biology. Studies utilizing this inhibitor have been instrumental in validating MK2 as a therapeutic target, demonstrating that its inhibition can suppress TNF-α production in macrophages without the toxicity associated with direct p38 inhibition. Consequently, it is a valuable compound for preclinical research aimed at developing novel anti-inflammatory and oncological therapeutics .

Properties

IUPAC Name

(E)-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-27-10-9-22-16-7-6-14(20)12-17(16)28-19(22)21-18(24)8-5-13-3-2-4-15(11-13)23(25)26/h2-8,11-12H,9-10H2,1H3/b8-5+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJNQBWBICZOZ-GIOAMXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide represents a novel class of benzothiazole derivatives, which are gaining attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H16ClN3O4SC_{19}H_{16}ClN_{3}O_{4}S . Its structure features a benzo[d]thiazole core, modified with a chloro-substituted ethylene chain and a nitrophenyl-acrylamide moiety. This unique arrangement is crucial for its biological interactions.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological properties, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies indicate that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have demonstrated significant cytotoxic effects against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Mechanisms of Action :
    • Cell Cycle Arrest and Apoptosis : Research indicates that related compounds induce apoptosis and arrest the cell cycle at different phases. For example, certain benzothiazole derivatives have been shown to inhibit key signaling pathways such as AKT and ERK, which are vital for cell survival and proliferation .
    • Inflammatory Cytokine Modulation : The compound may also reduce levels of inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions .
  • Cytotoxicity Profiles : In vitro assays have revealed that similar compounds exhibit selective cytotoxicity against tumorigenic cell lines without affecting normal cells significantly. For instance, EC50 values for certain derivatives have been reported as low as 28 ng/mL against specific cancer cells .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Study on Compound B7 : A derivative similar to our compound was tested and showed significant inhibition of cancer cell proliferation with IC50 values indicating strong activity. This study also confirmed the compound's ability to induce apoptosis through caspase activation and mitochondrial pathway engagement .
  • Antimicrobial Activity : Other benzothiazole compounds have exhibited antibacterial and antifungal activities, suggesting a broad spectrum of biological effects that could be harnessed for therapeutic purposes .

Data Tables

Biological Activity Cell Lines Tested IC50 Values (ng/mL) Mechanism of Action
AnticancerA43130AKT/ERK Pathway Inhibition
AnticancerA54928Apoptosis Induction
Anti-inflammatoryVariousN/ACytokine Modulation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells, with IC50 values indicating potent activity .

Cell LineIC50 Value (μM)
A5490.14 - 8.59
MCF70.14 - 8.59
HeLa0.14 - 8.59

This compound's structural components may enhance its interaction with biological targets, leading to increased efficacy in inhibiting cancer cell proliferation.

Topoisomerase Inhibition

The compound has been studied for its ability to inhibit human type IIα topoisomerase, an enzyme crucial for DNA replication and repair processes in cancer cells. Inhibition of this enzyme can lead to apoptosis in malignant cells, making it a target for cancer therapy . The binding affinity and mechanism of interaction with topoisomerase have been explored through docking studies, confirming effective interactions that could be leveraged for drug development.

Biological Probes

Due to its unique chemical structure, this compound can serve as a chemical probe in biological studies. Its ability to bind selectively to specific proteins or enzymes can facilitate the understanding of biochemical pathways and disease mechanisms . This application is particularly relevant in the study of protein interactions and cellular signaling pathways.

Case Studies

Several case studies highlight the applications of this compound in research:

  • Cytotoxicity Studies :
    A study evaluated the cytotoxic effects of various benzothiazole derivatives on multiple cancer cell lines, demonstrating that modifications to the benzothiazole core can significantly enhance anticancer activity .
  • Mechanistic Studies :
    Research focusing on the interaction between benzothiazole derivatives and topoisomerase IIα provided insights into the molecular mechanisms underlying their anticancer effects, potentially guiding the design of more effective inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzo[d]thiazole and Acrylamide Families

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
(2E,NZ)-N-(6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide Benzo[d]thiazole 6-Cl, 3-(2-methoxyethyl), 3-nitrophenylacrylamide Acrylamide, Nitro, Chloro
(E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide Benzo[d]thiazole 4-OCH₃, 3,7-dimethyl, 3-nitrophenylacrylamide Acrylamide, Nitro, Methoxy
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole 3-Cl-phenyl, dimethylamino-acryloyl, benzamide Acrylamide, Chloro, Benzamide
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Oxazolone-derived acrylamide 4-nitrophenyl, thien-2-yl, propylamine Nitro, Thiophene, Propylamide
Key Observations:
  • Core Heterocycle Variation : The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole (e.g., ) or oxazolone derivatives (e.g., ), which may alter binding specificity.
  • Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to methyl or dimethylamino groups in analogues .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) MS (m/z) Reference
Target Compound N/A Not reported Not reported
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 200 1690, 1638 392 (M⁺)
(E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide Not reported Not reported Not reported
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 503–504 (dec.) 1670, 1657 384 [M+H]⁺
Key Observations:
  • Melting Points : Thiadiazole derivatives (e.g., ) exhibit higher melting points (~200°C) than acetamide-thiadiazole hybrids (503–504°C) , suggesting stronger intermolecular interactions.
  • IR Stretches : Acrylamide C=O stretches in analogues (~1630–1690 cm⁻¹) align with typical values for similar compounds, though data for the target compound are lacking .
Challenges:
  • Purification: Co-crystallization issues, as noted in thiadiazole syntheses (e.g., ), may complicate isolation.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a benzo[d]thiazole core. For example:

Core formation : React 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one with acrylamide derivatives under basic conditions (e.g., KOH/EtOH) to form the imine linkage .

Functionalization : Introduce the 3-nitrophenylacrylamide moiety via condensation with 3-nitrobenzaldehyde derivatives, using catalysts like acetic acid or piperidine .

  • Characterization : Intermediates are confirmed via FTIR (C=N stretch ~1640 cm⁻¹), ¹H/¹³C NMR (e.g., methoxyethyl protons at δ ~3.5–4.0 ppm), and HRMS (exact mass verification) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • ¹H NMR : Identifies substituent environments (e.g., methoxyethyl protons, nitrophenyl aromatic signals).
  • ¹³C NMR : Confirms carbonyl (C=O, ~165–170 ppm) and imine (C=N, ~150–160 ppm) groups .
  • MS (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇ClN₃O₃S: 422.06) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks, as seen in related thiadiazole analogs .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial : Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) reduces side reactions and enhances reproducibility .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves stereoisomers or byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., tautomerism in the benzo[d]thiazole ring) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., nitrophenyl vs. methoxyethyl protons) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing nitro with cyano or methoxy) and compare bioactivity .
  • Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase for anticancer activity) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the nitro group) using MOE or Schrödinger .

Q. How to investigate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H₂O₂), and photolytic conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the acrylamide group) and propose pathways .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., imine formation) .
  • In situ FTIR/Raman : Monitor intermediate formation in real-time (e.g., nitrophenyl group conjugation) .

Key Challenges and Solutions

Challenge Solution Reference
Low yield in imine formationUse Dean-Stark trap for azeotropic water removal
Stereochemical ambiguityChiral HPLC or crystallography with Cu-Kα radiation
Biological activity variabilityStandardize assay conditions (e.g., serum-free media, controlled O₂ levels)

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